molecular formula C11H14N3O2+ B15096048 1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione

1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione

Cat. No.: B15096048
M. Wt: 220.25 g/mol
InChI Key: ZROMGQVDQNTSKA-UHFFFAOYSA-N
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Description

1,3,6,7-Tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione is a pyridopyrimidine derivative characterized by a fused bicyclic system with four methyl substituents at positions 1, 3, 6, and 5. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including kinase inhibition and cardiovascular effects.

Properties

Molecular Formula

C11H14N3O2+

Molecular Weight

220.25 g/mol

IUPAC Name

1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C11H14N3O2/c1-6-5-8-9(12-7(6)2)13(3)11(16)14(4)10(8)15/h5,8H,1-4H3/q+1

InChI Key

ZROMGQVDQNTSKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(=[N+](C(=O)N(C2=O)C)C)N=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by cyclization to form the desired pyridopyrimidine structure . The reaction conditions often require elevated temperatures and the use of solvents such as p-xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can occur at the methyl groups or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The positively charged nitrogen atom in the pyridopyrimidine ring can form electrostatic interactions with negatively charged sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor function, leading to various biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
  • 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione: This analog, studied by Heber et al. (1993), lacks the 6,7-dimethyl groups but includes amino and cyano substituents. It exhibits potent positive inotropic activity in cardiac tissues (guinea pig and human), attributed to its ability to modulate ion channels or adrenergic receptors . Key Difference: The absence of 6,7-methyl groups in Heber’s compound may reduce steric hindrance, enhancing interaction with cardiac targets compared to the tetramethyl derivative.
  • A-484954 (Compound 6) :
    A pyrido[2,3-d]pyrimidine-2,4-dione derivative synthesized by Abbott Laboratories, featuring substitutions at R1, R2, and R3 positions. It inhibits eukaryotic elongation factor-2 kinase (eEF-2K) with an IC50 of 420 nM in MDA-MB-231 breast cancer cells. Methyl or alkyl groups at specific positions (e.g., R1) improve binding affinity to the kinase’s ATP pocket .

    • Comparison : The tetramethyl derivative’s substituents may occupy distinct regions of the kinase active site, but its exact inhibitory profile remains uncharacterized in the provided evidence.
Thieno[2,3-d]pyrimidin-2,4-dione Derivatives
  • Antibacterial Thieno Analogs: Thienopyrimidines replace the pyridine ring with a thiophene moiety. Dewal et al. (2022) identified thieno[2,3-d]pyrimidin-2,4-dione derivatives (Figure 6 in ) with potent antibacterial activity, likely due to enhanced membrane permeability from the sulfur atom . Key Difference: The tetramethyl pyridopyrimidine lacks sulfur, which may limit its antibacterial efficacy but improve stability in oxidative environments.
  • Spasmolytic Thieno Derivatives: Thieno[2,3-d]pyrimidin-4-one derivatives exhibit spasmolytic activity in vitro and in vivo, attributed to calcium channel modulation. Methylation at specific positions (e.g., 2-alkylthio groups) enhances potency .

Pharmacological and Physicochemical Properties

Property 1,3,6,7-Tetramethyl Derivative 5-Amino-6-cyano Analog A-484954 (eEF-2K Inhibitor) Thieno Antibacterial Analogs
Core Structure Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine
Key Substituents 1,3,6,7-Tetramethyl 5-Amino, 6-cyano, 1,3-dimethyl R1, R2, R3 modifications 2-Thioxo, aromatic substitutions
Biological Activity Undefined (theoretical kinase inhibition) Positive inotropic (cardiac) eEF-2K inhibition (IC50 = 420 nM) Antibacterial, spasmolytic
Lipophilicity (LogP)* High (due to methyl groups) Moderate Moderate to high Variable (sulfur enhances permeability)

*Predicted values based on substituent effects.

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